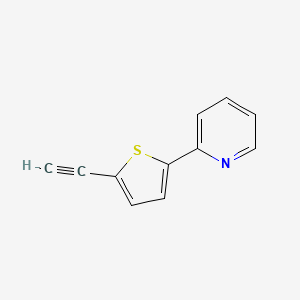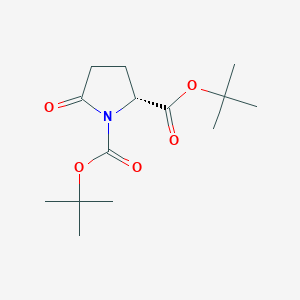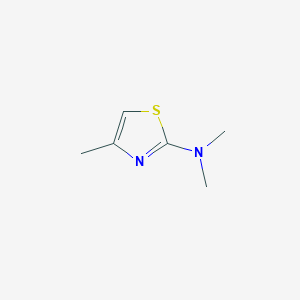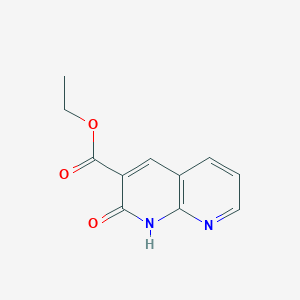
2-(5-Ethynylthiophen-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethynylthiophen-2-yl)pyridine, also known as ETP, is a chemical compound that belongs to the class of heterocyclic aromatic compounds. It has drawn significant attention in various scientific research fields because it exhibits unique physical, chemical, and biological properties. The formula for this compound is C11H7NS .
Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- Application : The compound “2-(5-Ethynylthiophen-2-yl)pyridine” is used in the synthesis of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Scientific Field: Inorganic Chemistry
- Application : “2-(5-Ethynylthiophen-2-yl)pyridine” is used in the synthesis of zinc complexes supported by pyridine-N-oxide ligands . These zinc complexes were employed as a highly efficient catalyst for the thiol-Michael addition of thiols to α,β-unsaturated ketones .
- Methods of Application : New dipyridylpyrrole N-oxide ligands are designed and synthesized via oxidation of “2-(5-Ethynylthiophen-2-yl)pyridine” by using 3-chloroperbenzoic acid (m-CPBA) in CH2Cl2 . The treatment of ZnEt2 with two equiv. of these ligands affords zinc complexes in medium yield .
- Results or Outcomes : The zinc complexes were employed as a highly efficient catalyst for the thiol-Michael addition of thiols to α,β-unsaturated ketones in EtOH at room temperature . The loading of the catalyst is lowered to 0.01 mol% .
-
Scientific Field: Medicinal Chemistry
- Application : Pyridine compounds, including “2-(5-Ethynylthiophen-2-yl)pyridine”, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods of Application : Pyridine compounds are synthesized and tested for their therapeutic properties. The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
- Results or Outcomes : The results of these studies have shown that pyridine compounds have a wide range of therapeutic properties, making them a priority in current research, especially in the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus .
-
Scientific Field: Biochemistry
- Application : “2-(5-Ethynylthiophen-2-yl)pyridine” is used in the synthesis of biologically active pyridazines and pyridazinone derivatives .
- Methods of Application : The compound is used in the synthesis of various derivatives, which are then tested for their biological activity .
- Results or Outcomes : Some of these derivatives have shown significant biological activity, making them potential candidates for further research and development .
-
Scientific Field: Photophysics
- Application : Thiophene-based pyridine derivatives, including “2-(5-Ethynylthiophen-2-yl)pyridine”, have been used in the design and synthesis of novel D–π–A structural chromophores . These chromophores have shown high fluorescence quantum yields and large active two-photon absorption (2PA) cross-sections in the near-infrared region .
- Methods of Application : The chromophores are synthesized and characterized by various methods including 1H NMR, 13C NMR, IR, MALDI-TOF-MS and single crystal X-ray diffraction analyses . Their photophysical properties, including UV-vis absorption, fluorescence, and two-photon absorption (2PA) spectra, are systematically investigated .
- Results or Outcomes : Due to their excellent 2PA properties, low toxicity and low molecular weight, these chromophores have potential applications in biological studies, as demonstrated by two-photon fluorescence microscopy (2PFM) images of HepG2 cells .
-
Scientific Field: Analytical Chemistry
- Application : Pyrene-pyridine derivatives, including those synthesized from “2-(5-Ethynylthiophen-2-yl)pyridine”, have been used as probes for the detection of Fe3+ ions .
- Methods of Application : The probe is synthesized and its interaction with various metal ions is studied. It displays high selectivity in colorimetric and ratiometric fluorescent sensing with Fe3+ ions compared to other competitive metal ions .
- Results or Outcomes : The probe has a binding constant of 2.30 × 10^3 M^−1 and a limit of detection (LOD) of 4.56 × 10^−5 M for Fe3+ ions .
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-ethynylthiophen-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS/c1-2-9-6-7-11(13-9)10-5-3-4-8-12-10/h1,3-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZEBNNWDVUFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567973 |
Source


|
| Record name | 2-(5-Ethynylthiophen-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Ethynylthiophen-2-yl)pyridine | |
CAS RN |
132464-90-5 |
Source


|
| Record name | 2-(5-Ethynylthiophen-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)






![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)




